Enzymatic Chemoselectivity: C6 Spacer Favors O-Acylation over N-Acylation
In the enzymatic acylation of amino alcohols using Novozym® 435 lipase, the chemoselectivity ratio (C = k_cat,app O-acylation / k_cat,app N-acylation) is strongly influenced by the carbon chain length between the amino and alcohol groups. 6-Amino-1-hexanol (C6 spacer) exhibits a strong preference for O-acylation, while alaninol (C2 spacer) favors N-acylation [1]. This difference is crucial for selectively synthesizing esters versus amides [2].
| Evidence Dimension | Chemoselectivity Ratio (C) for Enzymatic Acylation |
|---|---|
| Target Compound Data | C = 10.5 (in tert-amyl alcohol); C = 539 (in n-hexane) |
| Comparator Or Baseline | Alaninol (2-amino-1-ethanol, C2 spacer): C ≈ 0.12 (in n-hexane); N-acylation strongly favored. |
| Quantified Difference | A >87-fold increase in O-acylation preference for 6-amino-1-hexanol in n-hexane. |
| Conditions | Reaction with myristic acid, catalyzed by Novozym® 435 (Candida antarctica lipase B) in specified organic solvents [1]. |
Why This Matters
This quantifies a fundamental difference in reaction outcome based on chain length, enabling rational selection of 6-amino-1-hexanol for the specific, high-yield synthesis of O-acylated products, which is unattainable with shorter-chain analogs.
- [1] Graber, M., et al. (2012). The control of Novozym® 435 chemoselectivity and specificity by the solvents in acylation reactions of amino-alcohols. Journal of Molecular Catalysis B: Enzymatic, 73(1-4), 17-22. https://doi.org/10.1016/j.molcatb.2011.07.014 View Source
- [2] Le Joubioux, F., Henda, Y. B., Bridiau, N., Achour, O., Graber, M., & Maugard, T. (2013). The effect of substrate structure on the chemoselectivity of Candida antarctica lipase B-catalyzed acylation of amino-alcohols. Journal of Molecular Catalysis B: Enzymatic, 85–86, 193–199. https://doi.org/10.1016/j.molcatb.2012.09.006 View Source
